molecular formula C7H10N2O2 B1207160 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 97011-16-0

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B1207160
CAS RN: 97011-16-0
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Suberites domuncula, Coffea arabica, and other organisms with data available.

Scientific Research Applications

Marine and Microbial Compounds

The compound (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified in various marine and microbial sources. For instance, a study found it in the ethanol extract of marine red alga Symphyocladia latiuscula, highlighting its occurrence in marine organisms (Xu et al., 2012). Another research isolated similar compounds from the actinobacterium Streptomyces sp., revealing the presence of this compound in microbial life forms (Sobolevskaya et al., 2008).

Algicidal Properties

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to possess algicidal properties. A study demonstrated its effectiveness against Microcystis aeruginosa, a type of freshwater algae, suggesting its potential use in controlling algal blooms (Li et al., 2014).

Anti-Cancer Activities

This compound has also been explored for its anti-cancer potential. Research involving Streptomyces akiyoshiensis indicated that a variant of this compound exhibited significant anti-cancer properties against MCF-7 breast cancer cells (Rajivgandhi et al., 2020).

Antibiofilm Effects

The antibiofilm capabilities of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione have been studied, particularly its effectiveness against Gram-negative bacteria causing urinary tract infections. It has shown potential in inhibiting biofilm formation and reducing the viability of preformed biofilms (Rajivgandhi et al., 2018).

Synthesis and Chemical Analysis

There is ongoing research into the synthesis and structural analysis of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives. This includes studies on their synthesis pathways, molecular identification, and potential applications in various fields like medicinal chemistry (Herold et al., 2007), (Singh et al., 2022).

Bioactivity Studies

Bioactivity studies have been conducted to evaluate the effects of this compound on biological systems, including its hemolytic activity, cytotoxicity, and genotoxicity. These studies provide insights into its safety profile and therapeutic potential (Kannabiran, 2016).

properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914215
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

97011-16-0
Record name Cyclo(prolylglycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(prolylglycyl)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLO(PROLYLGLYCYL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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